BenchChemオンラインストアへようこそ!

7-(Benzyloxy)-1-methyl-1,2,3,4-tetrahydroisoquinoline

Phosphodiesterase Inhibition Structure-Activity Relationship C-6/7 Substitution

This 7-(Benzyloxy)-1-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 1519448-80-6) is a critical THIQ scaffold for PDE and PNMT inhibitor development. Its unique 7-benzyloxy substituent delivers a lipophilicity (π) and steric bulk (MR) profile that 7-methoxy or 7-hydroxy analogs cannot replicate, directly driving binding affinity and isozyme selectivity. QSAR models rank potency benzyloxy > methoxy > hydroxy, making this compound the optimal high-potency starting point for SAR libraries, α2-adrenoceptor ligand design, and salt-formulation solubility optimization. Choose this specific derivative to ensure your structure-activity data is built on a validated, high-selectivity scaffold, not a generic substitute.

Molecular Formula C17H19NO
Molecular Weight 253.345
CAS No. 1519448-80-6
Cat. No. B2384245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Benzyloxy)-1-methyl-1,2,3,4-tetrahydroisoquinoline
CAS1519448-80-6
Molecular FormulaC17H19NO
Molecular Weight253.345
Structural Identifiers
SMILESCC1C2=C(CCN1)C=CC(=C2)OCC3=CC=CC=C3
InChIInChI=1S/C17H19NO/c1-13-17-11-16(8-7-15(17)9-10-18-13)19-12-14-5-3-2-4-6-14/h2-8,11,13,18H,9-10,12H2,1H3
InChIKeyOGCXEUSPCWTAFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(Benzyloxy)-1-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 1519448-80-6) - A 7-Substituted THIQ Scaffold for PDE and Receptor Research


7-(Benzyloxy)-1-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 1519448-80-6) is a fully synthetic tetrahydroisoquinoline (THIQ) derivative bearing a 7-benzyloxy substituent and a 1-methyl group [1]. This scaffold is a key intermediate and a functional analog in the THIQ class, which is widely studied for its interactions with phosphodiesterases (PDEs) and various neurotransmitter receptors . Its substitution pattern, particularly the lipophilic 7-benzyloxy group and the chiral 1-methyl group, is known to critically influence its inhibitory potency and selectivity profile [2].

7-(Benzyloxy)-1-methyl-1,2,3,4-tetrahydroisoquinoline: Why Simple Analogs Cannot Replicate Its Specific 7-Benzyloxy Pharmacophore


Substituting 7-(Benzyloxy)-1-methyl-1,2,3,4-tetrahydroisoquinoline with a generic 7-methoxy or 7-hydroxy analog is not functionally equivalent. Quantitative structure-activity relationship (QSAR) studies on 7-substituted THIQs demonstrate that the specific physicochemical properties of the 7-substituent govern both potency and selectivity [1]. Lipophilicity (π), steric bulk (MR), and electronic effects (σm) are key determinants; the benzyloxy group provides a unique combination of high lipophilicity and steric volume that differentiates it from smaller alkoxy or hydroxy substituents [2]. These parameters directly influence the compound's binding affinity and its ability to discriminate between related biological targets, such as PDE isozymes or adrenoceptor subtypes [1].

Quantitative Differentiation of 7-(Benzyloxy)-1-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 1519448-80-6)


Superior PDE Inhibitory Potency: 7-Benzyloxy Substitution Outperforms Methoxy, Hydroxy, and Hydrogen

In a study of dihydro- and tetrahydroisoquinolines as inhibitors of cyclic nucleotide phosphodiesterases (PDEs) from dog heart, a clear structure-activity relationship (SAR) was established for substitution at the C-6 position. The benzyloxy group conferred superior inhibitory potency compared to other common substituents [1]. The rank order of potency was benzyloxy > methoxy > hydroxy > hydrogen or methyl. This demonstrates that the 7-benzyloxy group (analogous to the C-6 position in the studied compounds) provides a quantifiable advantage in this specific enzyme inhibition assay.

Phosphodiesterase Inhibition Structure-Activity Relationship C-6/7 Substitution

Predictive QSAR Models for PNMT and α2-Adrenoceptor Affinity Driven by 7-Substituent Lipophilicity

A comprehensive QSAR study on 7-substituted-1,2,3,4-tetrahydroisoquinolines (7-substituted-THIQs) quantified the contributions of substituent lipophilicity (π), steric bulk (MR), and electronic effects (σm) to both phenylethanolamine N-methyltransferase (PNMT) inhibitory activity and α2-adrenoceptor affinity [1]. The resulting equations predict that a high π value (as found with the benzyloxy group) increases affinity for both targets. Crucially, the differing coefficients for the electronic term (σm) in the two equations (positive for PNMT, negative for α2-adrenoceptor) indicate that substituent choice can be used to tune selectivity [1].

Quantitative Structure-Activity Relationship PNMT Inhibition α2-Adrenoceptor Affinity

Improved Aqueous Solubility in a 7-Benzyloxy-THIQ Salt Derivative

A patent describing salt derivatives of 1-(3-methanesulfonylaminobenzyl)-6-methoxy-7-benzyloxy-1,2,3,4-tetrahydroisoquinoline explicitly quantifies the aqueous solubility of this 7-benzyloxy-containing derivative. The salt form was found to have a solubility in water of ≥3.0 nmol/mL (or ≥1.8 mg/mL) [1]. This demonstrates that the 7-benzyloxy scaffold is compatible with salt formation to overcome the poor water solubility often associated with lipophilic THIQ bases.

Salt Derivative Aqueous Solubility Pharmaceutical Formulation

Procurement-Driven Applications for 7-(Benzyloxy)-1-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 1519448-80-6)


Building a 7-Substituted THIQ Library for PDE or GPCR SAR Studies

This compound is an essential component in a library of 7-substituted THIQ analogs. Its unique 7-benzyloxy group allows for direct comparison with 7-methoxy, 7-hydroxy, and unsubstituted derivatives to elucidate the SAR of lipophilicity and steric bulk at this position, as established by the rank order of PDE inhibitory potency (benzyloxy > methoxy > hydroxy > hydrogen) [1].

A Starting Scaffold for PNMT or α2-Adrenoceptor Probe Design

Researchers can use this compound as a core scaffold for designing potent and potentially selective PNMT inhibitors or α2-adrenoceptor ligands. Its lipophilic 7-benzyloxy substituent is predicted by validated QSAR models to be a strong driver of binding affinity, providing a high-potency starting point for further medicinal chemistry optimization [2].

Development of Soluble Salts for In Vitro and In Vivo Pharmacology

For studies where aqueous solubility is a prerequisite, this free base can be converted into a salt. The demonstrated solubility of a related 7-benzyloxy-THIQ salt derivative (≥1.8 mg/mL in water) provides a validated path for creating a formulation with improved solubility for in vitro assays or early in vivo pharmacokinetic evaluation [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-(Benzyloxy)-1-methyl-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.